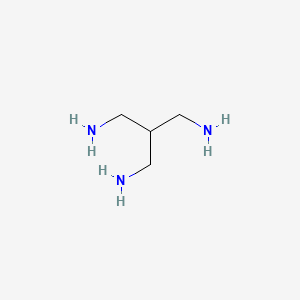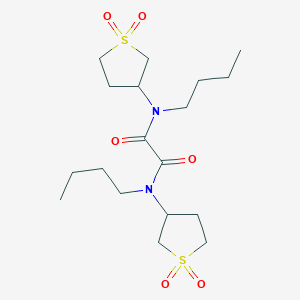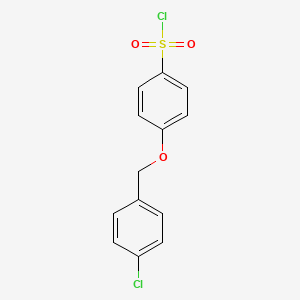
1,3-Propanediamine, 2-(aminomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediamine, 2-(aminomethyl)-: is a chemical compound with the molecular formula C4H13N3. It is also known by its IUPAC name, 2-(aminomethyl)-1,3-propanediamine . This compound is a diamine, meaning it contains two amine groups, which makes it highly reactive and useful in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Propanediamine, 2-(aminomethyl)- can be synthesized through several methods. One common method involves the reaction of acrylonitrile with ammonia, followed by hydrogenation of the resulting aminopropionitrile . This process typically requires a catalyst such as Raney nickel and is carried out under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, the production of 1,3-Propanediamine, 2-(aminomethyl)- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to remove impurities and obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Propanediamine, 2-(aminomethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Amides, nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines and derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediamine, 2-(aminomethyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: This compound is used in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of coatings, adhesives, and resins
Wirkmechanismus
The mechanism of action of 1,3-Propanediamine, 2-(aminomethyl)- involves its ability to form hydrogen bonds and interact with various molecular targets. The amine groups in the compound can act as nucleophiles, participating in reactions with electrophilic centers in other molecules. This reactivity allows it to modify the structure and function of target molecules, leading to various chemical and biological effects .
Vergleich Mit ähnlichen Verbindungen
1,3-Diaminopropane:
N-(2-Aminoethyl)-1,3-propanediamine: This compound has an additional ethylamine group, making it more versatile in certain applications.
Uniqueness: 1,3-Propanediamine, 2-(aminomethyl)- is unique due to the presence of the aminomethyl group, which enhances its reactivity and allows for the formation of more complex derivatives. This makes it particularly valuable in the synthesis of specialized chemicals and materials .
Eigenschaften
CAS-Nummer |
115310-97-9 |
|---|---|
Molekularformel |
C4H13N3 |
Molekulargewicht |
103.17 g/mol |
IUPAC-Name |
2-(aminomethyl)propane-1,3-diamine |
InChI |
InChI=1S/C4H13N3/c5-1-4(2-6)3-7/h4H,1-3,5-7H2 |
InChI-Schlüssel |
XXZJETFEIRYFCD-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CN)CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-4-(3-methyl-[1,2,4]oxadiazol-5-ylmethoxy)-benzoic acid](/img/structure/B12119691.png)


![4-Methyl-5-pentylindolo[2,3-b]quinoxaline](/img/structure/B12119701.png)
![2-Sulfanylidene-4a,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one](/img/structure/B12119709.png)


![butyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12119715.png)
![N-[1-(furan-2-yl)ethyl]-2-iodoaniline](/img/structure/B12119730.png)
![1h-Indol-6-amine,4-[(1-methylethyl)thio]-](/img/structure/B12119747.png)
![2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119753.png)



